Desmosine

Vue d'ensemble

Description

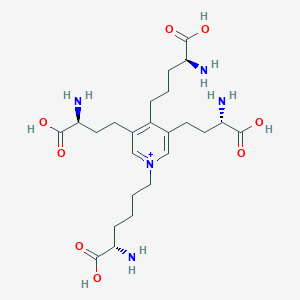

Desmosine is a unique amino acid found predominantly in elastin, a protein that provides elasticity to connective tissues such as skin, lungs, and elastic arteries . It is a key component of elastin, cross-linking with its isomer, isothis compound, to impart elasticity to tissues . The presence of this compound in biological samples like urine, plasma, or sputum can serve as a biomarker for elastin degradation, which is often associated with diseases involving high elastase activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Desmosine can be synthesized through both biosynthetic and man-made systems. In biosynthesis, this compound is formed during the maturation of tropoelastin into elastin. The precursor tropoelastin contains a higher number of lysine residues, which are later converted into this compound through oxidative deamination catalyzed by lysyl oxidase .

Industrial Production Methods: Industrial synthesis of this compound involves complex chemical processes. One method includes the use of matrix-assisted laser desorption ionization tandem mass spectrometry (MALDI-MS/MS) for the quantification and analysis of this compound . Another approach involves liquid chromatography coupled with mass spectrometry (LC-MS/MS) to achieve precise quantification .

Analyse Des Réactions Chimiques

Palladium-Catalyzed Cross-Coupling

-

Alkyne coupling : Formation of pyridinium core via Pd-mediated coupling .

-

Selective functionalization : Introduction of lysine side chains .

Acid Chloride Condensation

Pyridine-3,5-dicarboxylic acid is converted to its acid chloride, followed by condensation with acrylate units (yield: 45–63%) . Subsequent N-methylation produces cationic cross-linkers (yield: 88–90%) .

Derivatization Reactions for Analysis

This compound is derivatized to enhance detection in biological samples:

Propionylation

Solvent Comparison :

| Solvent | Derivatization Yield | Esterification Byproducts |

|---|---|---|

| Methanol | 80.8% | 16.9% (methyl ester) |

| Isopropanol | 96.0% | 1.0% (isopropyl ester) |

Isotopic Labeling

Deuterated this compound (-desmosine) is synthesized for mass spectrometry standardization:

-

Reaction :

Stability Under Chemical and Thermal Stress

This compound exhibits robust stability, critical for biomarker applications:

Stability Tests :

| Condition | Recovery (%) |

|---|---|

| 3 freeze-thaw cycles | 98.0 ± 1.9 |

| 20 h at room temperature | 102.7 ± 5.2 |

Data from cation exchange HPLC analysis .

Degradation in Oxidative Environments

Oxidative stress accelerates this compound release from elastin:

Applications De Recherche Scientifique

Introduction to Desmosine

This compound is formed through the cross-linking of four lysine residues in elastin, resulting in a tetrafunctional pyridinium compound. Its presence in biological fluids serves as an indicator of elastin degradation, making it valuable for assessing tissue damage in various pathological conditions .

Chronic Obstructive Pulmonary Disease (COPD)

This compound is primarily recognized for its role as a biomarker in COPD. Elevated levels of this compound in urine and plasma correlate with increased elastin degradation due to the disease's progression .

- Clinical Studies :

- A study demonstrated that patients with COPD had significantly higher urinary this compound levels compared to healthy controls, suggesting its utility in monitoring disease severity .

- Another investigation highlighted that this compound levels could predict lung function decline in smokers, reinforcing its potential as a surrogate endpoint in clinical trials .

Cardiovascular Diseases

Recent research has indicated the relevance of plasma this compound (pDES) in predicting outcomes for patients with acute myocardial infarction (AMI). Elevated pDES levels were associated with adverse clinical outcomes, making it a promising prognostic marker in cardiovascular contexts .

- Findings :

- In a cohort study involving 236 AMI patients, pDES was shown to be significantly higher in those who experienced death or recurrent myocardial infarction within two years .

- The study concluded that pDES could enhance risk stratification when combined with traditional scoring systems like the GRACE score .

Mechanisms and Pathophysiological Insights

This compound's role extends beyond mere measurement; it provides insights into the underlying mechanisms of diseases characterized by elastin degradation:

- Elastin Turnover : this compound and its isomer isothis compound are released during elastin breakdown, reflecting the turnover rate of elastic fibers in tissues .

- Disease Progression : The correlation between this compound levels and disease severity underscores its potential for guiding therapeutic interventions aimed at reducing elastin breakdown .

Case Studies and Research Findings

Mécanisme D'action

Desmosine is often compared with its isomer, isothis compound. Both compounds are unique to elastin and play a crucial role in its cross-linking. this compound is more commonly studied due to its higher prevalence in biological samples . Other similar compounds include lysine-derived cross-linking amino acids found in collagen and other structural proteins .

Comparaison Avec Des Composés Similaires

- Isodesmosine

- Hydroxylysine

- Pyridinoline

- Deoxypyridinoline

This compound stands out due to its specific role in elastin and its potential as a biomarker for diseases involving elastin degradation .

Activité Biologique

Desmosine is a unique amino acid derived from the cross-linking of four lysine residues, predominantly found in elastin, a key structural protein in connective tissues. Its biological activity is particularly significant in the context of various diseases, especially those affecting the lungs and cardiovascular system. This article explores the biological activity of this compound, focusing on its role as a biomarker in chronic obstructive pulmonary disease (COPD) and acute myocardial infarction (AMI), supported by recent research findings and case studies.

Overview of this compound

This compound is primarily associated with elastin degradation. The presence of this compound in biological fluids can indicate the turnover of elastin and has been studied extensively as a biomarker for several diseases. Its measurement has been correlated with the severity and progression of conditions such as COPD and cardiovascular diseases.

Biological Activity in COPD

This compound has been recognized as a potential biomarker for COPD, reflecting elastin degradation in the lungs. Research indicates that elevated levels of this compound correlate with increased lung elastic fiber turnover, which is critical in understanding the pathophysiology of COPD.

Key Findings:

- Historical Context : this compound was first utilized as a biomarker in the 1960s, with significant developments in its measurement techniques occurring over the decades .

- Clinical Relevance : Studies suggest that this compound levels can serve as indicators of disease progression and treatment efficacy. For instance, a study involving patients with emphysema related to α1-antitrypsin deficiency showed significant increases in plasma and urine levels of this compound over 14 months .

- Validation Requirements : Despite its potential, this compound's reliability as a biomarker remains under scrutiny. It must fulfill criteria such as reflecting disease severity and predicting progression to be considered valid .

Biological Activity in Acute Myocardial Infarction

Recent studies have highlighted this compound's prognostic value in acute myocardial infarction (AMI). Elevated plasma this compound (pDES) levels have been associated with adverse clinical outcomes.

Research Insights:

- Study Design : A case-control study involving 236 AMI patients assessed pDES levels concerning outcomes like death or recurrent myocardial infarction over two years .

- Statistical Analysis : Logistic regression revealed that higher pDES levels significantly correlated with adverse outcomes (OR 5.99; 95% CI 1.81–19.86; p = 0.003) . This suggests that pDES may enhance risk stratification when combined with traditional clinical scores.

- Longitudinal Observations : The study found that pDES remained a significant predictor of outcomes even after adjusting for various clinical parameters, indicating its potential role as an independent biomarker for assessing risk in AMI patients .

Comparative Data Table

The following table summarizes key studies on this compound's biological activity:

Case Studies

- COPD Case Study : A longitudinal study monitored patients with emphysema over 14 months, revealing a consistent increase in urinary and plasma this compound levels alongside deterioration in lung function metrics, supporting its role as an indicator of disease severity and progression .

- AMI Case Study : In a cohort study examining AMI patients, those with elevated pDES levels demonstrated significantly poorer outcomes compared to those with lower levels, emphasizing this compound's potential utility in clinical risk assessment .

Propriétés

IUPAC Name |

(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N5O8/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1/t17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVRNHHLCPGNDU-MUGJNUQGSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N5O8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801106522 | |

| Record name | Desmosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desmosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11003-57-9 | |

| Record name | Pyridinium, 4-[(4S)-4-amino-4-carboxybutyl]-1-[(5S)-5-amino-5-carboxypentyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11003-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011003579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MOL2J0TLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desmosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.